molecular formula C17H13NO4 B2586606 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide CAS No. 797777-73-2

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide

Cat. No.: B2586606
CAS No.: 797777-73-2
M. Wt: 295.294
InChI Key: FZMSYSNDGGYROX-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a methoxy group, a benzamide moiety, and a chromen-2-one structure, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) and using triethylamine as a base. The completion of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is unique due to its specific combination of a methoxy group, benzamide moiety, and chromen-2-one structure, which confer distinct chemical and biological properties. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Properties

IUPAC Name

3-methoxy-N-(2-oxochromen-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-21-14-4-2-3-12(10-14)17(20)18-13-6-7-15-11(9-13)5-8-16(19)22-15/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMSYSNDGGYROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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